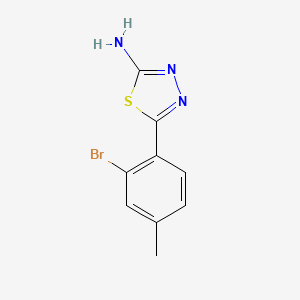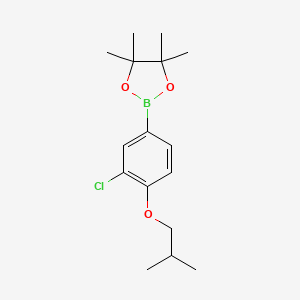
3-Chloro-4-isobutoxyphenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD24368952 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD24368952 involves several steps, starting with the preparation of the precursor materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. The synthetic routes may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of MFCD24368952 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD24368952 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD24368952 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD24368952 depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Aplicaciones Científicas De Investigación
MFCD24368952 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, MFCD24368952 is utilized in the production of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of MFCD24368952 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular mechanisms underlying these effects is crucial for developing new applications and improving existing ones.
Propiedades
Fórmula molecular |
C16H24BClO3 |
|---|---|
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BClO3/c1-11(2)10-19-14-8-7-12(9-13(14)18)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 |
Clave InChI |
FNEWNGYHORNIDZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
![2-Amino-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13697272.png)
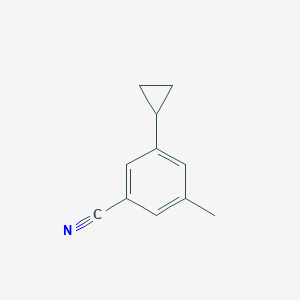
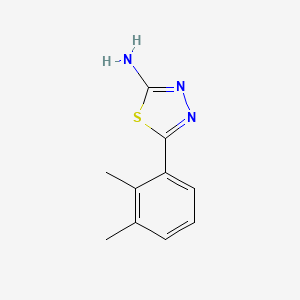

![2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate](/img/structure/B13697312.png)
![Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13697314.png)

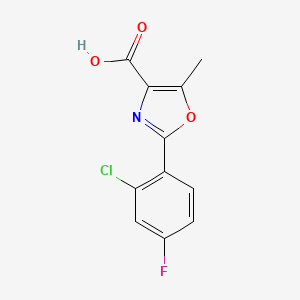


![2-Amino-5-[methoxy(phenyl)methyl]-1,3,4-thiadiazole](/img/structure/B13697337.png)
